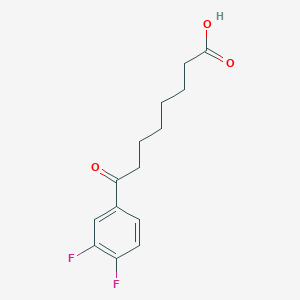

8-(3,4-Difluorophenyl)-8-oxooctanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-Difluorophenylboronic Acid” is used as a building block in the synthesis of several organic compounds . It can be used as a reactant to prepare fluorinated biaryl derivatives .

Synthesis Analysis

The synthesis of “3,4-Difluorophenyl” compounds involves various reactions. For instance, “3,4-Difluorophenylboronic Acid” is used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular formula of “3,4-Difluorophenylboronic acid” is CHBFO .

Chemical Reactions Analysis

“3,4-Difluorophenylboronic acid” can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .

Physical And Chemical Properties Analysis

The molecular weight of “3,4-Difluorophenylacetic acid” is 172.13 g/mol .

Wissenschaftliche Forschungsanwendungen

Synthesis and Development in Medicinal Chemistry

8-(3,4-Difluorophenyl)-8-oxooctanoic acid and similar compounds have been extensively studied in the field of medicinal chemistry. One notable example is the development of analgesic-antiinflammatory salicylates, such as diflunisal, which has been found to be more active and safer than aspirin (Hannah et al., 1978). Additionally, derivatives of this compound, like 8-cyclopentadienyltricarbonyl 99mTc 8-oxooctanoic acid, have been synthesized for evaluating medium chain fatty acid metabolism in the liver (Lee et al., 2004).

Chiral Intermediates in Drug Synthesis

Chiral intermediates such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, derived from similar compounds, play a crucial role in synthesizing drugs like Ticagrelor, a treatment for acute coronary syndromes. The enzymatic process for preparing this intermediate has been optimized for industrial applications, indicating its significance in pharmaceutical manufacturing (Guo et al., 2017).

Role in Biochemical Reactions and Catalysis

Compounds like 8-(3,4-Difluorophenyl)-8-oxooctanoic acid have been studied for their role in biochemical reactions. For instance, the reaction of hematin with fatty acid hydroperoxides generates various products, including 10-oxooctadec-8-enoic acid, indicating its involvement in complex biochemical pathways (Labeque & Marnett, 1988).

Green Chemistry and Catalysis

In green chemistry, compounds like imidazol-1-yl-acetic acid have been used as bifunctional organocatalysts for synthesizing 1,8-dioxooctahydroxanthenes, demonstrating the potential of similar structures in environmentally sound chemical processes (Nazari et al., 2014).

Environmental Studies and Degradation Potential

Environmental studies have also explored the degradation potential of related fluoroalkylsilane substances, shedding light on their environmental impact and transformation pathways (Zhu et al., 2019).

Application in Photoinitiated Synthesis

The photochemistry of compounds like 2-oxooctanoic acid has been utilized for the synthesis of self-assembled vesicles, indicating a novel application in materials science and nanotechnology (Griffith et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

8-(3,4-difluorophenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2O3/c15-11-8-7-10(9-12(11)16)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLLJTZZSCJZHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645307 |

Source

|

| Record name | 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,4-Difluorophenyl)-8-oxooctanoic acid | |

CAS RN |

898765-81-6 |

Source

|

| Record name | 8-(3,4-Difluorophenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.